molecular formula C18H18ClN7S B10921535 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10921535
M. Wt: 399.9 g/mol
InChI Key: RVLRIGCUPRTBDZ-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a pyrazole and thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions. One common approach is the condensation of 2-chlorobenzyl hydrazine with 3-methyl-1H-pyrazole-1-yl acetic acid, followed by cyclization with thiocarbonyl diimidazole to form the thiadiazole ring. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can be performed using halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole have similar thiadiazole moieties.

    Pyrazole Derivatives: Compounds such as pyrazole itself and its derivatives like celecoxib.

Uniqueness

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of pyrazole and thiadiazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18ClN7S

Molecular Weight

399.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H18ClN7S/c1-12-7-10-26(23-12)13(2)17-21-22-18(27-17)20-16-8-9-25(24-16)11-14-5-3-4-6-15(14)19/h3-10,13H,11H2,1-2H3,(H,20,22,24)

InChI Key

RVLRIGCUPRTBDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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